molecular formula C18H15ClN2O B2627174 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 922863-88-5

2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B2627174
CAS No.: 922863-88-5
M. Wt: 310.78
InChI Key: SSNWVKVJDKLQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a novel chemical entity based on the pyridazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative is of significant interest for research in cardiovascular diseases and oncology. The pyridazinone core is a recognized pharmacophore in the development of potent vasodilators . Recent studies on structurally similar 6-arylpyridazin-3(2H)-one derivatives have demonstrated superior vasorelaxant activity in vitro, outperforming standard therapeutics like hydralazine by effectively relaxing pre-contracted aortic tissue . The mechanism is associated with a significant upregulation of eNOS mRNA expression and an increase in aortic nitric oxide (NO) content, suggesting a potential role in modulating the NO signaling pathway . Concurrently, the pyridazinone scaffold is being extensively investigated for the development of targeted anticancer agents, including tyrosine kinase inhibitors . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the influence of the 3-chlorobenzyl moiety at the N-2 position and the p-tolyl group at the C-6 position on biological potency and selectivity. The compound is provided as a high-purity material to ensure reproducible results in biochemical assays, mechanistic studies, and early-stage drug discovery projects. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-13-5-7-15(8-6-13)17-9-10-18(22)21(20-17)12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNWVKVJDKLQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the reaction of 3-chlorobenzyl chloride with 6-(p-tolyl)pyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

(a) 2-(3-Chlorobenzyl) vs. 2-(4-Fluorobenzyl)

  • 4-(3-Chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (13h) (): Melting point: 184–185°C. NMR δ 7.72–7.65 (m, 2H, Ar), 3.98 (s, 2H, CH₂).

(b) 2-(3-Chlorobenzyl) vs. 2-(3,4-Dichlorobenzyl)

  • 2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one (): Increased lipophilicity due to the additional chlorine atom.

(c) 2-(3-Chlorobenzyl) vs. 2-Phenacyl

  • 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one ():
    • The phenacyl group introduces a ketone moiety, enhancing hydrogen-bonding capacity compared to the benzyl group.

Substituent Variations at Position 6

(a) 6-(p-Tolyl) vs. 6-Phenyl

  • 6-Phenylpyridazin-3(2H)-one (): Solubility in pharmaceutical solvents (e.g., ethanol, PEG-400) is well-documented, with lower solubility in water due to the absence of a methyl group.

(b) 6-(p-Tolyl) vs. 6-(3,4-Dichlorophenyl)

  • 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one (CAS 55901-92-3, ):
    • Similarity score: 0.97 (vs. target compound).
    • Dichlorophenyl substituents enhance electron-deficient character, favoring interactions with electron-rich biological targets.

(c) 6-(p-Tolyl) vs. 6-(Thiophen-2-yl)

  • 6-(Thiophen-2-yl)pyridazin-3(2H)-one ():
    • The thiophene ring introduces sulfur-based interactions, contrasting with the methyl group’s steric effects in the p-tolyl substituent.

Key Research Findings

  • Synthetic Flexibility: The pyridazinone core allows modular substitution, as demonstrated in and , enabling tailored physicochemical properties .
  • Biological Relevance : Chlorine and methyl groups (as in the target compound) balance lipophilicity and electronic effects, critical for drug-likeness .
  • Solubility Challenges : Hydrophobic substituents like p-tolyl may limit aqueous solubility, necessitating formulation optimization (e.g., co-solvents, as in ) .

Biological Activity

2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C18_{18}H16_{16}ClN3_{3}O
  • CAS Number: 922863-88-5
  • Molecular Weight: 319.79 g/mol

The compound features a chlorobenzyl group and a tolyl group attached to a pyridazinone ring, which is known for various pharmacological activities.

Synthesis

The synthesis of 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves:

  • Reagents: 3-chlorobenzyl chloride and 6-(p-tolyl)pyridazin-3(2H)-one.
  • Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
  • Purification: The product is purified through recrystallization or column chromatography.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation: The compound could modulate receptor activity, affecting various signaling pathways associated with disease processes.

Anti-inflammatory and Antioxidant Activity

Pyridazinone derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of pyridazine derivatives found that certain compounds induced apoptosis in cancer cells, leading to cell cycle arrest at the G0/G1 phase, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research on related compounds demonstrated significant inhibition of c-Met kinase, a target for cancer therapy, with IC50_{50} values comparable to established inhibitors like Foretinib .

Q & A

Q. What are the common synthetic routes for 2-(3-chlorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyridazinone precursors with benzyl halides. For example, a base (e.g., sodium ethoxide) may catalyze nucleophilic substitution between 6-(p-tolyl)pyridazin-3(2H)-one and 3-chlorobenzyl chloride. Solvents like ethanol or DMF are critical for solubility and reaction efficiency, while temperature control (60–80°C) and reaction time (12–24 hrs) are optimized to enhance yield (>70%) and purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • X-ray crystallography (using SHELX software for refinement) to determine bond lengths, angles, and crystal packing. For example, pyridazinone rings typically show C=O bond lengths of ~1.23 Å and N–N distances of ~1.35 Å .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What physical and chemical properties are critical for its stability in research applications?

Key properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in water, requiring formulation studies for biological assays.
  • Melting point : Typically 180–200°C (determined via DSC).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substituent effects on bioactivity?

Discrepancies in substituent impact (e.g., chloro vs. methoxy groups) require systematic structure-activity relationship (SAR) studies :

  • Comparative synthesis : Prepare analogs with controlled substituent variations (e.g., 3-Cl vs. 4-Cl benzyl groups).
  • Biological assays : Test against standardized targets (e.g., enzyme inhibition assays) under identical conditions.
  • Computational docking : Use tools like AutoDock to predict binding affinity differences due to steric/electronic effects .

Q. What strategies optimize the synthetic yield and purity of this compound for scale-up?

Optimization involves:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity to >95%.
  • Process analytics : In-line FTIR monitors reaction progress, reducing side-product formation .

Q. What computational methods predict the compound’s interaction with pharmacological targets?

Advanced approaches include:

  • Molecular dynamics simulations (GROMACS): To study binding stability with receptors (e.g., kinases) over 100-ns trajectories.
  • QM/MM hybrid models : Analyze electronic interactions at active sites, such as hydrogen bonding with key residues (e.g., Asp86 in PDE inhibitors) .

Q. How do structural modifications influence its pharmacokinetic profile?

Modifications (e.g., adding methylsulfanyl or trifluoromethoxy groups) are tested via:

  • LogP measurements : To assess lipophilicity and blood-brain barrier permeability.
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., pyridazinone ring oxidation) for deuterium exchange or fluorination .

Q. What crystallographic challenges arise when analyzing its polymorphs?

Challenges include:

  • Crystal twinning : Addressed using SHELXL’s TWIN commands for refinement.
  • Disorder modeling : Partial occupancy of flexible substituents (e.g., benzyl groups) requires constrained refinement .

Q. How is the compound’s stability under physiological conditions evaluated?

Methods involve:

  • pH-dependent degradation studies : HPLC tracks decomposition in buffers (pH 1–10) over 24 hrs.
  • Forced degradation : Exposure to heat (40–60°C) and light (UV, 254 nm) identifies degradation pathways (e.g., ring-opening) .

Q. What advanced spectral techniques resolve overlapping signals in complex derivatives?

  • 2D NMR (COSY, HSQC): Assigns proton-carbon correlations in crowded aromatic regions.
  • Dynamic NMR : Detects conformational exchange in substituents (e.g., rotating benzyl groups) at variable temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.